molecular formula C16H17N3O5S B4120325 1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea

1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea

Cat. No.: B4120325
M. Wt: 363.4 g/mol
InChI Key: ICTMPNPIFPHSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of methoxy and nitro groups attached to the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea typically involves the reaction of 3,4-dimethoxyaniline with 2-methoxy-5-nitrobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of methoxy and nitro groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-N’-(2-nitrophenyl)thiourea
  • N-(3,4-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea
  • N-(3,4-dimethoxyphenyl)-N’-(4-nitrophenyl)thiourea

Uniqueness

N-(3,4-dimethoxyphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea is unique due to the specific arrangement of methoxy and nitro groups on the phenyl rings

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-22-13-7-5-11(19(20)21)9-12(13)18-16(25)17-10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H2,17,18,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTMPNPIFPHSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.